4-ethynyl-2-methylthiophene
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Overview
Description
4-Ethynyl-2-methylthiophene is a five-membered aromatic ring containing a thiophene framework, to which an ethynyl group and a methyl group are attached. This compound is widely used in various fields of research and industry due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methylthiophene typically involves the use of thiophene derivatives and ethynylation reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a thiophene derivative with an ethynyl group under mild conditions, using a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
4-Ethynyl-2-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methylthiophene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the thiophene ring can engage in electron-donating or electron-withdrawing interactions depending on the substituents . These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness: 4-Ethynyl-2-methylthiophene is unique due to the presence of both an ethynyl group and a methyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
1479991-56-4 |
---|---|
Molecular Formula |
C7H6S |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
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